molecular formula C10H16F2O B13490071 (1-Allyl-4,4-difluorocyclohexyl)methanol

(1-Allyl-4,4-difluorocyclohexyl)methanol

Cat. No.: B13490071
M. Wt: 190.23 g/mol
InChI Key: TWFJKWZPZUBDAI-UHFFFAOYSA-N
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Description

[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a prop-2-en-1-yl group

Preparation Methods

The synthesis of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atoms and the prop-2-en-1-yl group.

    Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction, often using an appropriate alkyl halide in the presence of a base.

    Reduction: The final step involves the reduction of the intermediate compound to yield [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol.

Chemical Reactions Analysis

[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.

Scientific Research Applications

[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

[4,4-difluoro-1-(prop-2-en-1-yl)cyclohexyl]methanol can be compared with other similar compounds, such as:

    4,4-difluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a similar fluorinated structure but differs in the presence of a piperidine ring instead of a cyclohexyl ring.

    (S)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol:

    2,3-difluoro-1-propoxy-4-(trans,trans-4’-propyl[1,1’-bicyclohexyl]-4-yl)benzene: This compound has a more complex structure with additional functional groups, providing unique reactivity and uses.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol

InChI

InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2

InChI Key

TWFJKWZPZUBDAI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC(CC1)(F)F)CO

Origin of Product

United States

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